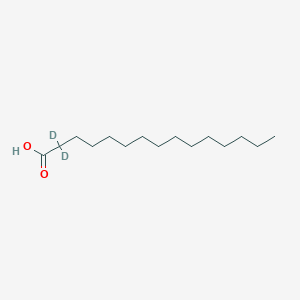

Pentadecanoic acid-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido pentadecanoico-d2 es una forma deuterada del ácido pentadecanoico, un ácido graso saturado de cadena impar con la fórmula molecular C15H30O2. Los átomos de deuterio reemplazan dos átomos de hidrógeno en la molécula, lo que lo hace útil en varios estudios científicos, particularmente en estudios de rastreo y metabólicos. El ácido pentadecanoico en sí se encuentra en cantidades traza en la grasa láctea, la carne de rumiantes y algunos peces y plantas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido pentadecanoico se puede sintetizar mediante la oxidación con permanganato de 1-hexadeceno (CH3(CH2)13CH=CH2) . La reacción implica la oxidación del alqueno terminal para formar el ácido carboxílico. Para la forma deuterada, se utilizan reactivos marcados con deuterio en la síntesis para incorporar átomos de deuterio en la molécula.

Métodos de producción industrial

La producción industrial de ácido pentadecanoico-d2 generalmente implica el uso de disolventes y reactivos deuterados para garantizar la incorporación de átomos de deuterio. El proceso puede incluir varios pasos de purificación y verificación para garantizar el etiquetado isotópico correcto.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido pentadecanoico-d2 experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo ácido carboxílico se puede oxidar para formar otros grupos funcionales.

Reducción: El ácido carboxílico se puede reducir para formar alcoholes.

Sustitución: Los átomos de hidrógeno en la molécula se pueden sustituir por otros átomos o grupos.

Reactivos y condiciones comunes

Oxidación: El permanganato de potasio (KMnO4) se usa comúnmente para reacciones de oxidación.

Reducción: El hidruro de aluminio y litio (LiAlH4) se utiliza para reacciones de reducción.

Sustitución: Se pueden utilizar varios agentes halogenantes para reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

El ácido pentadecanoico-d2 tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El ácido pentadecanoico-d2 ejerce sus efectos a través de varios objetivos y vías moleculares:

Activación del receptor activado por proliferador de peroxisomas (PPAR): Activa PPARα y PPARδ, que están involucrados en el metabolismo de los lípidos y la homeostasis energética.

Activación de la proteína quinasa activada por AMP (AMPK): Activa AMPK, que juega un papel en el equilibrio energético celular.

Inhibición de la histona desacetilasa (HDAC): Inhibe HDAC6, que está involucrada en la regulación de la expresión génica.

Comparación Con Compuestos Similares

El ácido pentadecanoico-d2 se puede comparar con otros ácidos grasos de cadena impar como el ácido heptadecanoico (C17:0) y el ácido eicosapentaenoico (EPA):

Ácido heptadecanoico (C170): Otro ácido graso de cadena impar con vías metabólicas similares pero diferente longitud de cadena.

Ácido eicosapentaenoico (EPA): Un ácido graso poliinsaturado con diferentes propiedades estructurales y funcionales.

El ácido pentadecanoico-d2 es único debido a su etiquetado con deuterio, lo que lo hace particularmente útil en estudios de rastreo e investigación metabólica.

Propiedades

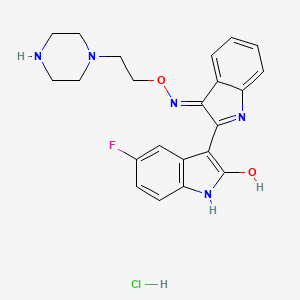

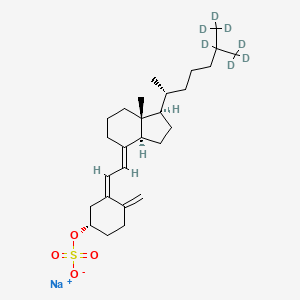

Fórmula molecular |

C15H30O2 |

|---|---|

Peso molecular |

244.41 g/mol |

Nombre IUPAC |

2,2-dideuteriopentadecanoic acid |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2 |

Clave InChI |

WQEPLUUGTLDZJY-FNHLFAINSA-N |

SMILES isomérico |

[2H]C([2H])(CCCCCCCCCCCCC)C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

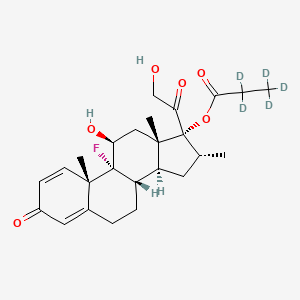

![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)